

# An In-Depth Technical Guide to 3-Fluoro-4-isopropoxyphenylboronic Acid

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## Compound of Interest

Compound Name: 3-Fluoro-4-isopropoxyphenylboronic acid

Cat. No.: B1355223

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## Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Fluoro-4-isopropoxyphenylboronic acid** (CAS No. 480438-54-8), a key building block in modern synthetic chemistry. As a Senior Application Scientist, my objective is to present not just the data, but the context and practical insights necessary for its effective use in research and development, particularly in the realm of medicinal chemistry and materials science. The strategic placement of the fluoro and isopropoxy groups on the phenylboronic acid scaffold offers unique electronic and steric properties, making it a valuable reagent in cross-coupling reactions for the synthesis of complex organic molecules. This guide is structured to provide a thorough understanding of its characteristics, from its physical appearance to its safe handling and application.

## Chemical Identity and Physical Properties

**3-Fluoro-4-isopropoxyphenylboronic acid** is an organoboron compound that belongs to the extensive family of phenylboronic acids. These compounds are of paramount importance in organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

## Physical Appearance

At room temperature, **3-Fluoro-4-isopropoxyphenylboronic acid** is a solid. While supplier information does not provide a specific description of its color and form, related substituted phenylboronic acids are typically white to off-white or light yellow crystalline powders or solids. [1][2] The exact morphology can be influenced by the crystallization process during its purification.

## Physicochemical Data

A summary of the key physicochemical properties of **3-Fluoro-4-isopropoxyphenylboronic acid** is presented in the table below. It is important to note that an experimental melting point for this specific compound is not readily available in the public domain; however, data from closely related analogs such as 3-Fluoro-4-methoxyphenylboronic acid (m.p. 206-211 °C) and 3-Fluoro-4-methylphenylboronic acid (m.p. 232-237 °C) suggest a relatively high melting point, characteristic of many solid boronic acids.[1][3]

Property	Value	Source
CAS Number	480438-54-8	[4][5][6][7][8]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> BF <sub>3</sub> O <sub>3</sub>	[4][6][7][8]
Molecular Weight	198.00 g/mol	[6]
Physical Form	Solid	[4]
Purity	Typically ≥95-96%	[4][5]

## Solubility Profile

The solubility of a reagent is a critical parameter for its application in synthesis, dictating the choice of solvent and reaction conditions. Phenylboronic acids generally exhibit a range of solubilities in organic solvents, a property that is significantly influenced by the nature of their substituents.

While specific quantitative solubility data for **3-Fluoro-4-isopropoxyphenylboronic acid** is not extensively documented, general trends for phenylboronic acids suggest high solubility in polar aprotic solvents like tetrahydrofuran (THF) and acetone, and good solubility in alcohols such as methanol and ethanol.[9][10] Their solubility is generally moderate in less polar solvents like

chloroform and very low in nonpolar hydrocarbon solvents.<sup>[9][10]</sup> For NMR analysis, deuterated solvents such as DMSO- $d_6$ , methanol- $d_4$ , or chloroform- $d$  are commonly used, implying at least sufficient solubility for spectroscopic characterization.

## Structural Characterization and Analytical Protocols

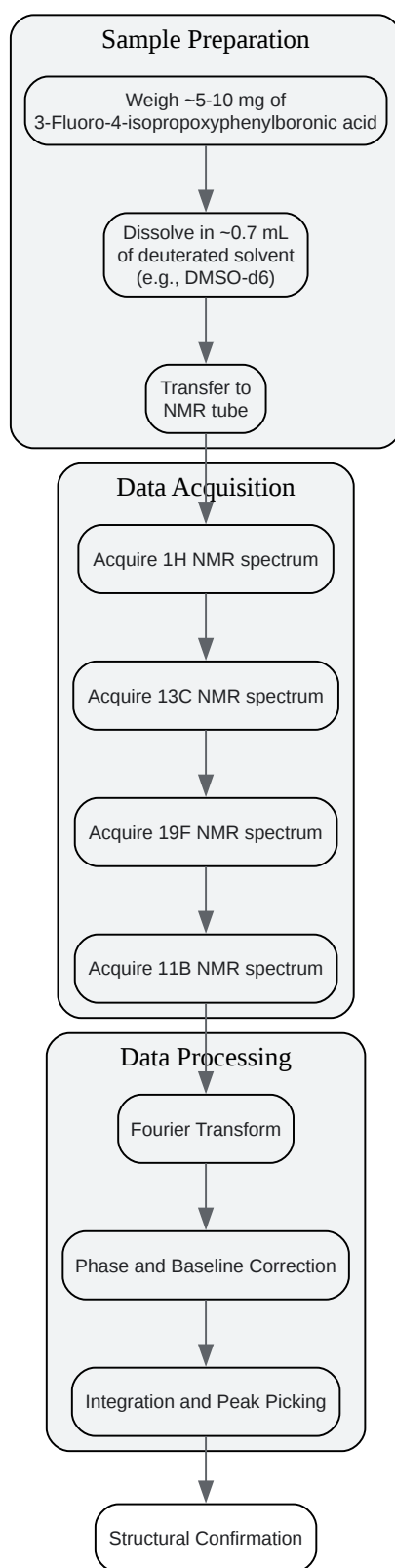
The unambiguous identification and purity assessment of **3-Fluoro-4-isopropoxyphenylboronic acid** are paramount for its successful application in synthesis. This is typically achieved through a combination of spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For **3-Fluoro-4-isopropoxyphenylboronic acid**, a combination of  $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ , and  $^{11}\text{B}$  NMR would provide a complete picture of its structure. Although a public spectrum for this specific compound is not available, the expected chemical shifts can be predicted based on the electronic environment of the nuclei.

- $^1\text{H}$  NMR: The proton spectrum would show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.
- $^{13}\text{C}$  NMR: The carbon spectrum would reveal distinct signals for each of the nine carbon atoms in the molecule. The carbon atom attached to the boron is often observed as a broad signal due to the quadrupolar relaxation of the boron nucleus.<sup>[11]</sup>
- $^{19}\text{F}$  NMR: The fluorine spectrum would exhibit a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.<sup>[12][13]</sup>
- $^{11}\text{B}$  NMR: The boron spectrum would show a signal whose chemical shift is indicative of a boronic acid.<sup>[11][12]</sup>

Diagram: Experimental Workflow for NMR Analysis



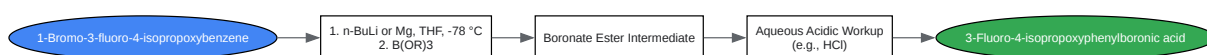
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Caption: Workflow for NMR-based structural characterization.

## Synthesis and Purification

The synthesis of substituted phenylboronic acids typically involves the reaction of an appropriate organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. For **3-Fluoro-4-isopropoxyphenylboronic acid**, a plausible synthetic route would start from 1-bromo-3-fluoro-4-isopropoxybenzene.

Diagram: Plausible Synthetic Pathway



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Caption: A potential synthetic route to the target compound.

Purification is commonly achieved by recrystallization from a suitable solvent system, such as a mixture of an organic solvent and water or a hydrocarbon solvent to precipitate the product while impurities remain in solution.<sup>[14]</sup>

## Handling, Storage, and Safety

As with all chemical reagents, proper handling and storage procedures are essential to ensure the safety of personnel and the integrity of the compound.

- **Handling:** Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
- **Storage:** Store in a tightly sealed container in a cool, dry place. Boronic acids can be susceptible to dehydration to form boroxines, so protection from moisture is important.
- **Safety:** While specific toxicity data for this compound is not available, it is prudent to treat it as a potentially hazardous substance. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

## Applications in Research and Development

**3-Fluoro-4-isopropoxyphenylboronic acid** is a valuable building block in organic synthesis, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions.[15][16] The presence of the fluorine atom can modulate the electronic properties of the molecule and can be a site for further functionalization or can be introduced to enhance the metabolic stability and binding affinity of drug candidates. The isopropoxy group provides steric bulk and can influence the solubility and pharmacokinetic properties of the final products. These characteristics make it an attractive starting material for the synthesis of novel compounds in drug discovery and materials science.

## Conclusion

**3-Fluoro-4-isopropoxyphenylboronic acid** is a versatile and valuable reagent for synthetic chemists. Its unique substitution pattern offers opportunities for the construction of complex molecular architectures. A thorough understanding of its physical properties, solubility, and handling requirements, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.

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